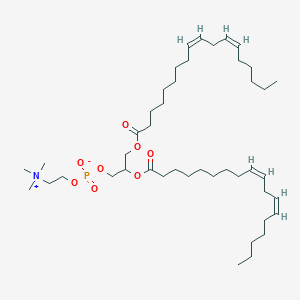

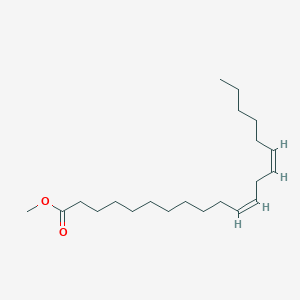

1,2-Linoleoylphosphatidylcholine

Descripción general

Descripción

. Es un tipo de glicerofosfolípido que contiene dos cadenas de ácido linoleico esterificadas al esqueleto de glicerol en las posiciones sn-1 y sn-2, y un grupo fosfocolina unido a la posición sn-3. Este compuesto se encuentra comúnmente en las membranas biológicas y desempeña un papel crucial en varios procesos celulares .

Aplicaciones Científicas De Investigación

1,2-Dilinoleoil-sn-glicero-3-PC tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 1,2-Dilinoleoil-sn-glicero-3-PC implica su incorporación en las membranas celulares, donde influye en la fluidez y permeabilidad de las membranas. También puede interactuar con varias proteínas y enzimas, modulando su actividad. Por ejemplo, se ha demostrado que aumenta la sensibilidad a la insulina al aumentar la expresión de los receptores de insulina y promover la fosforilación de moléculas de señalización clave . Además, induce la lipólisis en adipocitos a través de la activación de lipasas específicas y vías de señalización .

Análisis Bioquímico

Biochemical Properties

1,2-Linoleoylphosphatidylcholine is involved in several biochemical reactions, primarily due to its role as a phospholipid. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position of phospholipids, releasing arachidonic acid and lysophosphatidylcholine . This interaction is crucial for the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes. Additionally, this compound interacts with lipoproteins, such as high-density lipoprotein (HDL), playing a role in lipid transport and metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of protein kinase C, which is involved in regulating cell growth, differentiation, and apoptosis . Furthermore, this compound can impact the expression of genes related to lipid metabolism and inflammation, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to specific proteins, such as phosphatidylcholine transfer protein (PCTP), which facilitates the transfer of phosphatidylcholine between different cellular membranes . This binding interaction is essential for maintaining membrane integrity and fluidity. Additionally, this compound can modulate enzyme activity, such as the inhibition of phospholipase A2, which affects the production of inflammatory mediators . These molecular interactions contribute to the compound’s overall effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo oxidation, leading to the formation of phosphatidylcholine hydroperoxides . These oxidative products can have different biological activities compared to the parent compound, potentially affecting cellular processes such as lipid peroxidation and membrane integrity. Long-term studies in vitro and in vivo have demonstrated that the degradation of this compound can lead to alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it may have beneficial effects on lipid metabolism and inflammation, while at high doses, it can exhibit toxic or adverse effects. For example, studies have shown that high doses of this compound can lead to liver toxicity and oxidative stress in animal models . Additionally, threshold effects have been observed, where certain dosages are required to achieve specific biological outcomes . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the Kennedy pathway and the Lands cycle . In the Kennedy pathway, phosphatidylcholine is synthesized de novo from choline, while the Lands cycle involves the remodeling of existing phospholipids. These pathways are essential for maintaining the balance between phospholipids and neutral lipids in cells. Additionally, this compound interacts with enzymes such as lysophosphatidylcholine acyltransferase (LPCAT), which plays a role in the acylation of lysophosphatidylcholine to form phosphatidylcholine . These metabolic interactions are crucial for regulating lipid homeostasis and cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Phosphatidylcholine transfer protein (PCTP) is one such protein that facilitates the transfer of phosphatidylcholine between cellular membranes . This transport is essential for maintaining membrane composition and function. Additionally, this compound can be incorporated into lipoproteins, such as HDL, which transport lipids through the bloodstream . The distribution of this compound within cells and tissues is influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in cellular membranes, where it contributes to membrane structure and fluidity. Additionally, it can be found in lipid droplets, which are involved in lipid storage and metabolism . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its role in cellular processes and metabolic pathways.

Métodos De Preparación

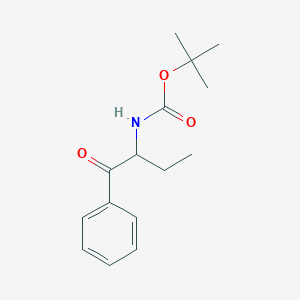

Rutas sintéticas y condiciones de reacción

1,2-Dilinoleoil-sn-glicero-3-PC se puede sintetizar a través de una serie de reacciones de esterificación y fosforilación. La síntesis generalmente comienza con ácido linoleico, que se esterifica con glicerol para formar 1,2-dilinoleoil-sn-glicerol. Este intermedio se fosforila luego usando cloruro de fosfocolina en presencia de una base como trietilamina para producir el producto final .

Métodos de producción industrial

La producción industrial de 1,2-Dilinoleoil-sn-glicero-3-PC implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando el uso de técnicas de purificación avanzadas como cromatografía en columna y recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

1,2-Dilinoleoil-sn-glicero-3-PC experimenta diversas reacciones químicas, incluidas reacciones de oxidación, hidrólisis y sustitución.

Sustitución: El grupo fosfocolina se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno molecular.

Hidrólisis: La hidrólisis enzimática generalmente se lleva a cabo utilizando lipasas en condiciones suaves.

Sustitución: Las reacciones de sustitución a menudo requieren el uso de nucleófilos y catalizadores apropiados.

Principales productos formados

Oxidación: Hidroperóxidos y otros derivados oxidativos.

Hidrólisis: Ácidos grasos libres y glicerofosfocolina.

Sustitución: Diversos fosfolípidos sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

1,2-Dilinoleoil-sn-glicero-3-PC es similar a otros fosfolípidos como 1,2-dioleoil-sn-glicero-3-fosfocolina y 1,2-dipalmitoil-sn-glicero-3-fosfocolina. Su característica única es la presencia de dos cadenas de ácido linoleico, que confieren propiedades físicas y químicas distintas .

Compuestos similares

1,2-Dioleoil-sn-glicero-3-fosfocolina: Contiene cadenas de ácido oleico en lugar de ácido linoleico.

1,2-Dipalmitoil-sn-glicero-3-fosfocolina: Contiene cadenas de ácido palmítico en lugar de ácido linoleico.

1,2-Dilinolenoyl-sn-glicero-3-fosfocolina: Contiene cadenas de ácido linolénico en lugar de ácido linoleico.

Propiedades

IUPAC Name |

2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXDQWZBHIXIEJ-ZPPAUJSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-05-8 | |

| Record name | 1,2-Linoleoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

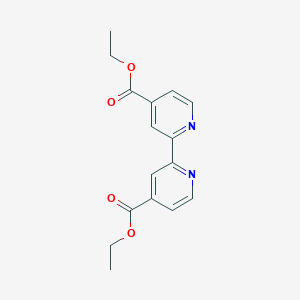

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone](/img/structure/B162823.png)